molecular formula C16H10ClNO2 B3024006 (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 57427-77-7

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B3024006
CAS No.: 57427-77-7
M. Wt: 283.71 g/mol
InChI Key: PKMDOGQJFLVZEJ-UHFFFAOYSA-N
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Description

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorobenzylidene group with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers may study its effects on specific biological targets and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one
  • (Z)-4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one
  • (Z)-4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one

Uniqueness

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 57427-77-7
  • Molecular Formula : C₁₆H₁₀ClNO₂
  • Molecular Weight : 283.71 g/mol
  • Structure : The compound features a chlorobenzylidene moiety attached to an oxazol-5(4H)-one ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction is generally conducted at elevated temperatures to promote the formation of the desired product .

Synthetic Route

StepReagentsConditions
14-Chlorobenzaldehyde + 2-Phenyloxazol-5(4H)-oneBasic medium (NaOH/K₂CO₃), heat

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have explored the anticancer potential of oxazolone derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed significant inhibition of cell proliferation in breast and colon cancer models .

Analgesic and Anti-inflammatory Effects

Research has also highlighted the analgesic and anti-inflammatory properties of oxazolone derivatives. In animal models, compounds with similar structures demonstrated effectiveness in reducing pain responses and inflammation markers. For example, one study reported that compounds containing the oxazolone nucleus exhibited better COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors associated with pain perception and inflammation.

These interactions can lead to therapeutic effects, making it a candidate for further drug development .

Study on Anticancer Activity

A recent study synthesized various oxazolone derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, the inclusion of electron-withdrawing groups like chlorine enhanced activity against specific cancer types .

Study on Analgesic Properties

In another investigation, the analgesic effects of oxazolone derivatives were assessed using the writhing test and hot plate test in mice. The study found that certain compounds significantly reduced pain responses compared to control groups, indicating their potential as analgesics .

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDOGQJFLVZEJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15601-44-2
Record name NSC73772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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